

Application of BioE-1115 in Metabolic Syndrome Research

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Compound of Interest

Compound Name: BioE-1115

Cat. No.: B2789422

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Application Note: **BioE-1115**, a potent and selective PASK inhibitor, demonstrates significant therapeutic potential in the management of metabolic syndrome by targeting the SREBP-1c pathway, leading to reduced lipogenesis and improved glucose homeostasis.

Metabolic syndrome is a constellation of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1][2][3][4][5] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1][2][3][4][5] A key pathological feature of metabolic syndrome is elevated hepatic de novo lipogenesis (the synthesis of fatty acids), which is largely driven by the transcription factor SREBP-1c.[6]

BioE-1115 has emerged as a promising investigational compound for metabolic syndrome. It is a highly specific inhibitor of PAS kinase (PASK), a protein kinase implicated in the regulation of SREBP-1c maturation.[6] By inhibiting PASK, **BioE-1115** effectively suppresses the proteolytic activation of SREBP-1c, leading to a downstream reduction in the expression of lipogenic genes.[6] Preclinical studies in animal models of metabolic disease have shown that administration of **BioE-1115** leads to a dose-dependent decrease in serum triglycerides and glucose levels, along with an improvement in insulin sensitivity.[6]

Key Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for **BioE-1115** in the context of metabolic syndrome research.

Table 1: In Vitro Potency and Selectivity of **BioE-1115**[6]

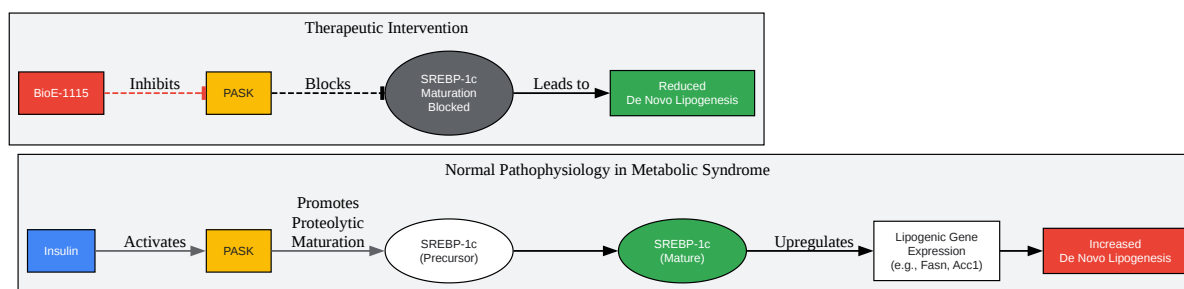
Kinase Target	IC50
PASK	~4 nM
Casein Kinase 2α	~10 μM

Table 2: In Vivo Effects of **BioE-1115** in High-Fructose Diet (HFrD)-Fed Rats[6]

Parameter	Treatment Group	Result
Hepatic Gene Expression		
Fasn (Fatty Acid Synthase)	10, 30, 100 mg/kg BioE-1115	Dose-dependent suppression
Acc1 (Acetyl-CoA Carboxylase 1)	3 mg/kg BioE-1115	Significant suppression
Gpat1 (Glycerol-3-Phosphate Acyltransferase 1)	10, 30, 100 mg/kg BioE-1115	Dose-dependent suppression
Serum Parameters		
Triglycerides	10, 30, 100 mg/kg BioE-1115	Dose-dependent decrease
Glucose	10, 30, 100 mg/kg BioE-1115	Significant decrease
Insulin	10, 30, 100 mg/kg BioE-1115	Slightly lower
Cholesterol	10, 30, 100 mg/kg BioE-1115	No significant change
Insulin Resistance		
HOMA-IR	10, 30, 100 mg/kg BioE-1115	Dose-dependent decrease
Body and Liver Weight		
Body Weight	1, 3, 10, 30, 100 mg/kg BioE-1115	No significant change
Liver Weight	1, 3, 10, 30, 100 mg/kg BioE-1115	No significant change

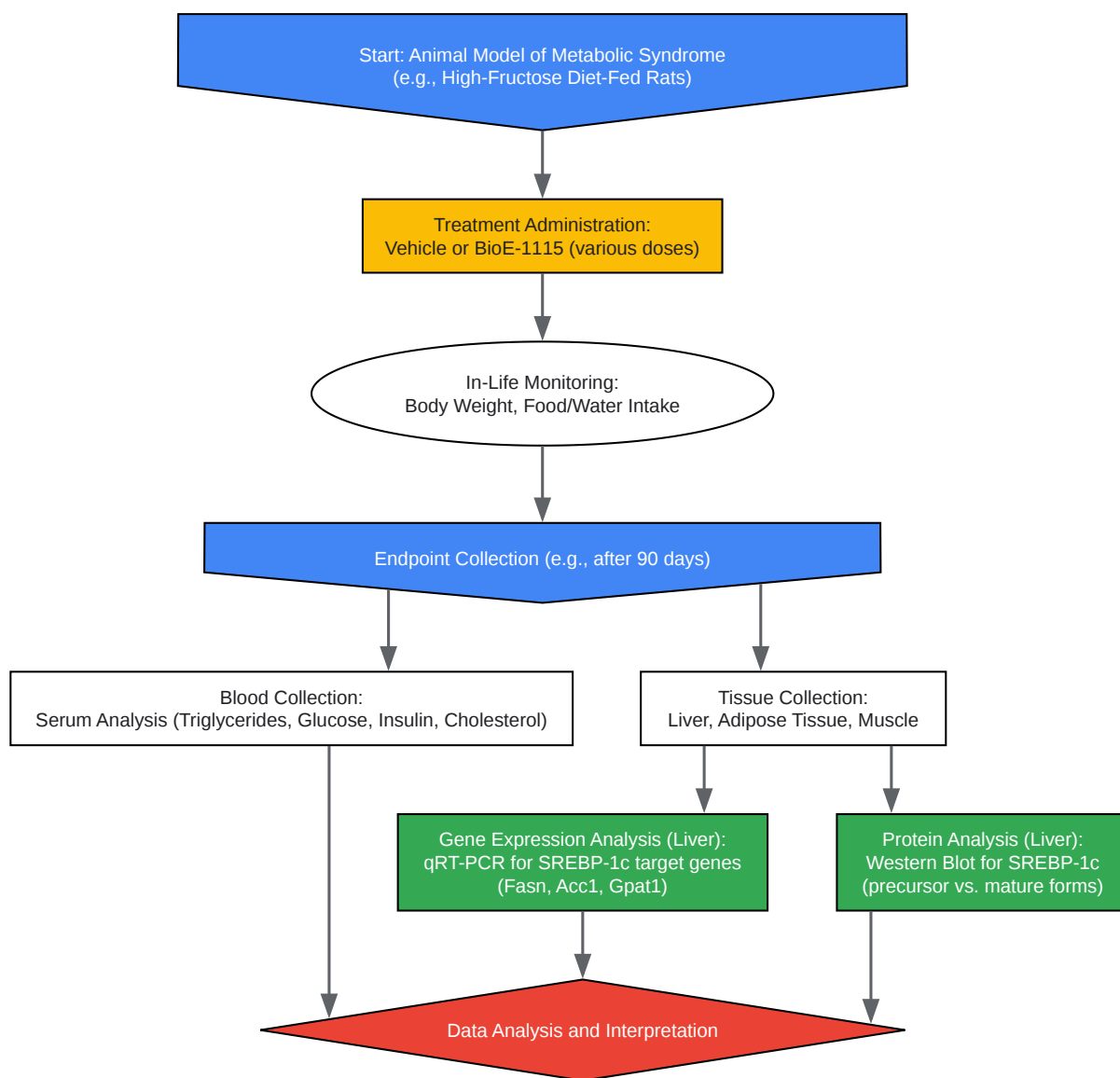
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **BioE-1115** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **BioE-1115** in inhibiting PASK-mediated SREBP-1c maturation.



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Caption: A typical experimental workflow for evaluating the efficacy of **BioE-1115** in a rodent model of metabolic syndrome.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a High-Fructose Diet (HFrD)-Induced Rat Model of Metabolic Syndrome

Objective: To evaluate the effect of **BioE-1115** on metabolic parameters in a diet-induced model of metabolic syndrome.

Materials:

- Male Sprague-Dawley rats
- High-Fructose Diet (HFrD)
- **BioE-1115**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Standard laboratory equipment for animal housing, dosing, and sample collection.

Methodology:

- Induction of Metabolic Syndrome:
 - Acclimate rats to standard chow for one week.
 - Switch rats to a high-fructose diet (HFrD) and maintain for a designated period (e.g., 8 weeks) to induce features of metabolic syndrome.
- Treatment Groups:
 - Randomly assign HFrD-fed rats to treatment groups (n=8-10 per group):
 - Vehicle control
 - **BioE-1115** at various doses (e.g., 1, 3, 10, 30, 100 mg/kg body weight).
 - Include a control group of rats fed a normal chow diet.

- Drug Administration:
 - Administer **BioE-1115** or vehicle daily via oral gavage for a specified duration (e.g., 90 days).
- In-Life Monitoring:
 - Monitor body weight and food/water intake regularly throughout the study.
- Endpoint Sample Collection:
 - At the end of the treatment period, fast animals overnight.
 - Collect blood samples via cardiac puncture for serum analysis.
 - Euthanize animals and collect tissues (liver, adipose, muscle), snap-freeze in liquid nitrogen, and store at -80°C.
- Biochemical Analysis of Serum:
 - Measure serum triglycerides, total cholesterol, glucose, and insulin using commercially available assay kits.
 - Calculate HOMA-IR as an index of insulin resistance: $(\text{fasting insulin } (\mu\text{U/L}) \times \text{fasting glucose } (\text{nmol/L})) / 22.5$.
- Gene Expression Analysis (qRT-PCR):
 - Isolate total RNA from liver tissue using a suitable RNA extraction kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR (qRT-PCR) using specific primers for SREBP-1c target genes (Fasn, Acc1, Gpat1) and a housekeeping gene for normalization.
- Protein Analysis (Western Blot):
 - Extract total protein from liver tissue.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against SREBP-1c (to detect both precursor and mature forms) and a loading control (e.g., β -actin).
- Incubate with a corresponding secondary antibody and visualize the protein bands.
- Quantify the ratio of mature to precursor SREBP-1c.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BioE-1115** against PASK and other kinases.

Materials:

- Recombinant human PASK and a panel of other kinases
- **BioE-1115**
- Suitable kinase substrate (e.g., a peptide substrate)
- ATP (radiolabeled or as part of a luminescence-based assay)
- Assay buffer
- Microplates

Methodology:

- Compound Preparation:
 - Prepare a serial dilution of **BioE-1115** in DMSO or an appropriate solvent.
- Kinase Reaction:
 - In a microplate, combine the kinase, its specific substrate, and the serially diluted **BioE-1115** in the assay buffer.

- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
- Detection of Kinase Activity:
 - The method of detection will depend on the assay format:
 - Radiometric Assay: Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. Wash away unincorporated radiolabeled ATP and measure the radioactivity.
 - Luminescence-Based Assay: Use a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
- Data Analysis:
 - Plot the kinase activity against the logarithm of the **BioE-1115** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

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